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molecular formula C11H15ClN4O B155941 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride CAS No. 781649-84-1

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride

Cat. No. B155941
M. Wt: 254.71 g/mol
InChI Key: HRKQNYBSCATNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346807B2

Procedure details

A 50 mL 3-necked round bottom flask fitted with a thermometer, was charged with 30 mL of methanol (HPLC grade), and tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (1.71 g, 5.37 mmol) was then added over a period of 5 minutes. The resulting brown suspension was stirred at room temperature for 30 minutes. Hydrogen chloride gas (Reagent Plus, steel cylinder, Aldrich) was carefully bubbled into the reaction mixture, resulting in a dark brown solution (Note: the temperatures of the reaction mixture rises to 38° C.). The flow of gas was stopped when the reaction mixture was saturated with hydrogen chloride. After 20 minutes a solid precipitated out of solution, and the resulting slurry was cooled to room temperature. The progress of the reaction was monitored by LCMS. The reaction was complete in 6 hours. The reaction mixture was diluted with isopropyl acetate (25 mL) and stirred for an additional 30 minutes; the solids were then collected by vacuum filtration. The resulting brown solid was washed with isopropyl acetate (5 mL), and dried to constant weight to give 1.32 g (84% yield) of 1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride. This material was submitted to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 11.77 (broad s, 1H), 8.32 (broad s, 3H), 7.95 (d, 1H), 7.93 (s, 1H), 7.06 (dd, 1H), 4.60 (m, 1H), 3.39 (d, 2H), 3.07 (q, 2H), 3.65 (dq, 2H), 1.86 (d, 2H). MS (EI) for C11H14N4; 219 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride
Yield
84%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[N:3]1[CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1.[ClH:24]>CO>[ClH:24].[ClH:24].[NH:14]1[CH2:13][CH2:12][CH:11]([N:3]2[C:4]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:10][C:2]2=[O:1])[CH2:16][CH2:15]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
O=C1N(C=2C(=NC=CC2)N1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown suspension was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 mL 3-necked round bottom flask fitted with a thermometer
ADDITION
Type
ADDITION
Details
was then added over a period of 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Hydrogen chloride gas (Reagent Plus, steel cylinder, Aldrich) was carefully bubbled into the reaction mixture
CUSTOM
Type
CUSTOM
Details
resulting in a dark brown solution (Note
CUSTOM
Type
CUSTOM
Details
rises to 38° C.
CUSTOM
Type
CUSTOM
Details
After 20 minutes a solid precipitated out of solution
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was cooled to room temperature
WAIT
Type
WAIT
Details
The reaction was complete in 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with isopropyl acetate (25 mL)
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solids were then collected by vacuum filtration
WASH
Type
WASH
Details
The resulting brown solid was washed with isopropyl acetate (5 mL)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride
Type
product
Smiles
Cl.Cl.N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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